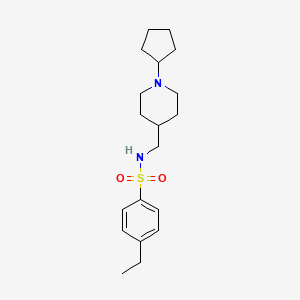
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H30N2O2S and its molecular weight is 350.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a cyclopentyl group, and an ethylbenzenesulfonamide moiety. Its IUPAC name is N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-ethylbenzenesulfonamide, and it has the following chemical structure:
| Property | Details |
|---|---|
| Molecular Formula | C19H30N2O3S |
| Molar Mass | 358.53 g/mol |
| InChI Key | InChI=1S/C19H30N2O3S/c1-2-24-18-7-9-19(10-8-18)25(22,23)20-15-16-11-13-21(14-12-16)17-5-3-4-6-17/h7-10,16-17,20H,2-6,11-15H2,1H3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. For example:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could potentially bind to neurotransmitter receptors, influencing signaling pathways.
Biological Activity and Research Findings
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that sulfonamides possess antimicrobial properties. This compound may exhibit similar effects, targeting bacterial growth by inhibiting folic acid synthesis.
Antitumor Activity
Preliminary studies suggest that this compound may have antitumor properties. It has been tested against various cancer cell lines, showing potential cytotoxic effects. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 20 | Significant inhibition |
| HeLa (Cervical Cancer) | 25 | Cytotoxic effects observed |
Neurological Effects
Given its piperidine structure, the compound may influence central nervous system (CNS) activity. Research on similar compounds has indicated potential applications in treating neurological disorders by modulating neurotransmitter systems.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to controls.
- Cancer Cell Line Testing : In vitro studies involving cancer cell lines demonstrated that the compound could induce apoptosis in MCF7 cells through the activation of caspase pathways.
- Neuropharmacological Assessment : Animal models were used to assess the CNS effects of the compound. Behavioral tests indicated potential anxiolytic effects, warranting further investigation into its therapeutic applications for anxiety disorders.
特性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2S/c1-2-16-7-9-19(10-8-16)24(22,23)20-15-17-11-13-21(14-12-17)18-5-3-4-6-18/h7-10,17-18,20H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQBESQXSVDJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














